(3-Fluoro-5-morpholinophenyl)boronic acid
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Overview
Description
“(3-Fluoro-5-morpholinophenyl)boronic acid” is a chemical compound with the CAS Number: 1217500-95-2 . It has a molecular weight of 225.03 . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which could potentially include “(3-Fluoro-5-morpholinophenyl)boronic acid”.Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-5-(4-morpholinyl)phenylboronic acid . The InChI code is 1S/C10H13BFNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 .Physical And Chemical Properties Analysis
“(3-Fluoro-5-morpholinophenyl)boronic acid” is a solid at room temperature . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Application Summary
“(3-Fluoro-5-morpholinophenyl)boronic acid” can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Results or Outcomes
The Suzuki–Miyaura coupling reaction has been thoroughly studied and is a pioneering reaction in cross coupling . It has been used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
2. Sensing Applications
Application Summary
Boronic acids, including “(3-Fluoro-5-morpholinophenyl)boronic acid”, can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes . Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
Methods of Application
The sensing application of boronic acids involves the formation of boronic esters with 1,2- or 1,3-diols in aqueous solution . This results in significant fluorescence changes, which can be used to detect the presence of specific substances .
Results or Outcomes
Boronic acid-based sensors have been used to detect carbohydrates such as glucose, ribose and sialyl Lewis A/X, and other substances including catecholamines, reactive oxygen species, and ionic compounds .
Safety And Hazards
properties
IUPAC Name |
(3-fluoro-5-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMZSFQBPERPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675220 |
Source
|
Record name | [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-morpholinophenyl)boronic acid | |
CAS RN |
1217500-95-2 |
Source
|
Record name | [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-morpholinophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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